molecular formula C7H6O6S B1243489 2-(Sulfooxy)benzoic acid CAS No. 89-45-2

2-(Sulfooxy)benzoic acid

Cat. No.: B1243489
CAS No.: 89-45-2
M. Wt: 218.19 g/mol
InChI Key: MOODSJOROWROTO-UHFFFAOYSA-N
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Description

. It is a derivative of salicylic acid, where the hydroxyl group is esterified with sulfuric acid. This compound is known for its analgesic and anti-inflammatory properties .

Mechanism of Action

Target of Action

It is known to be a derivative of salicylic acid , which primarily targets cyclooxygenase enzymes (COX-1 and COX-2) in the body. These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Result of Action

As a derivative of salicylic acid, it may have analgesic and anti-inflammatory effects .

Preparation Methods

Salicylsulfuric acid can be synthesized by treating salicylic acid with chlorosulfonic acid in pyridine . The reaction conditions typically involve:

    Reactants: Salicylic acid and chlorosulfonic acid.

    Solvent: Pyridine.

    Temperature: Controlled to prevent decomposition.

    Reaction Time: Monitored to ensure complete esterification.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Salicylsulfuric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce different sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Salicylsulfuric acid has several applications in scientific research:

Comparison with Similar Compounds

Salicylsulfuric acid is similar to other salicylic acid derivatives, such as:

    Acetylsalicylic acid (Aspirin): Known for its analgesic and anti-inflammatory properties.

    Methyl salicylate: Used as a topical analgesic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Properties

IUPAC Name

2-sulfooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOODSJOROWROTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436667
Record name 2-(Sulfooxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-45-2
Record name Salicylsulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylsulfuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Sulfooxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALICYLSULFURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(sulfooxy)benzoic acid a compound of interest in the context of Aspergillus infections?

A1: Research has identified this compound as a potential anti-inflammatory agent produced by pathogenic Aspergillus species. [] This is particularly interesting because invasive aspergillosis, a serious infection caused by these fungi, is often associated with high fatality rates. [] The structural similarity of this compound to known anti-inflammatory drugs like aspirin (2-(acetoxy)benzoic acid) and salicylic acid (2-hydroxybenzoic acid) further supports this potential. []

Q2: Beyond Aspergillus research, are there other applications where this compound plays a role?

A2: Yes, this compound has been identified as a significant product in a novel fuel desulfurization process. [] This method utilizes oxygen and a polyoxometalate catalyst to oxidize sulfur-containing compounds in fuel. The process converts a significant portion of the sulfur to sulfate (60-70%), with this compound being one of the other water-soluble sulfur byproducts. [] This highlights its relevance in developing cleaner fuel technologies.

Q3: Is there any evidence suggesting this compound could be used to develop new drugs?

A3: Preliminary research indicates that this compound, alongside other benzoic acid derivatives, demonstrates acetylcholinesterase (AChE) inhibitory properties. [] AChE inhibitors are crucial in managing neurodegenerative disorders like Alzheimer's disease. While further investigation is needed, this finding positions this compound as a potential lead compound for developing novel AChE inhibitors with therapeutic applications. []

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